2-(4-chlorophenyl)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O/c20-15-5-1-13(2-6-15)11-19(25)21-16-7-9-24(10-8-16)18-12-17(22-23-18)14-3-4-14/h1-2,5-6,12,14,16H,3-4,7-11H2,(H,21,25)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUGZRFZFFQVIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Cyclopropylation: The pyrazole intermediate is then subjected to cyclopropylation using cyclopropyl bromide in the presence of a base such as potassium carbonate.
Formation of the piperidine ring: The cyclopropylated pyrazole is then reacted with a suitable piperidine derivative under appropriate conditions.
Acetylation: Finally, the piperidine derivative is acetylated using acetic anhydride or acetyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-chlorophenyl)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Based Acetamides
- 2-Chloro-N-[1-(4-Chlorophenyl)-3-Cyano-1H-Pyrazol-5-yl]Acetamide (): Structural Differences: Replaces the cyclopropyl-pyrazole-piperidine unit with a 3-cyano-pyrazole and lacks the piperidine ring. However, the absence of the piperidine ring reduces steric bulk, possibly affecting target selectivity. Applications: Serves as an intermediate in synthesizing Fipronil derivatives, highlighting its relevance in agrochemical research .
N-[1-(5-Cyclopropyl-1H-Pyrazol-3-yl)Piperidin-4-yl]-2-(4-(Isopropylthio)Phenyl)Acetamide ():
- Structural Differences : Substitutes the 4-chlorophenyl group with a 4-(isopropylthio)phenyl moiety.
- Functional Impact : The isopropylthio group introduces sulfur-based hydrophobicity, which could improve membrane permeability compared to the chloro substituent.
Piperidine-Containing Analogs
- N-(4-Chlorophenyl)-N-(1-Propan-2-ylPiperidin-4-yl)Acetamide (): Structural Differences: Features a propan-2-yl group on the piperidine instead of the cyclopropyl-pyrazole.
- N-(1-(5-Cyclopropyl-1H-Pyrazol-3-yl)Piperidin-4-yl)-2-(3-Fluorophenyl)Acetamide (): Structural Differences: Replaces the 4-chlorophenyl with a 3-fluorophenyl group.
Heterocyclic Variations
- 2-{[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(1H-Indazol-6-yl)Acetamide ():
Physicochemical and Structural Analysis
*Molecular weight inferred from for a closely related analog.
Biological Activity
2-(4-chlorophenyl)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide, also known by its CAS number 2034206-55-6, is a synthetic compound that has garnered attention for its potential biological activities, particularly in neuroprotection and anti-inflammatory responses. This article reviews the biological activity of this compound based on diverse research findings, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C16H20ClN3O |
| Molecular Weight | 358.9 g/mol |
| CAS Number | 2034206-55-6 |
The compound features a piperidine ring attached to a pyrazole moiety and a chlorophenyl group, contributing to its pharmacological profile.
Research indicates that the compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines and nitric oxide (NO) in activated microglial cells. Specifically, it has been reported to suppress the activation of nuclear factor-kappa B (NF-κB) and related signaling pathways, which are crucial in mediating inflammatory responses in neurodegenerative conditions such as Parkinson's disease (PD) .
Key Findings:
- Neuroprotection : The compound has demonstrated protective effects against neurotoxicity induced by lipopolysaccharides (LPS) and MPTP in animal models. It reduced glial activation and preserved dopaminergic neurons, leading to improved behavioral outcomes in PD models .
- Cytokine Inhibition : It significantly decreased the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 from activated BV2 microglial cells .
Pharmacological Activities
The biological activity of the compound extends beyond anti-inflammatory effects. It has been evaluated for various pharmacological properties:
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly concerning acetylcholinesterase (AChE) inhibition, which is relevant for treating Alzheimer's disease. The presence of the piperidine moiety is often linked to enhanced enzyme inhibitory activities .
Case Studies
A notable study investigated the effects of a structurally related compound, CDMPO, which shares similarities with this compound. This study highlighted its ability to mitigate neuroinflammation and protect dopaminergic neurons through NF-kB pathway modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
